molecular formula C11H12BrFO2 B8282566 2-(2-Bromo-4-fluorophenoxy)-tetrahydropyran

2-(2-Bromo-4-fluorophenoxy)-tetrahydropyran

Cat. No. B8282566
M. Wt: 275.11 g/mol
InChI Key: LKIIAXCVHKLFLL-UHFFFAOYSA-N
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Patent
US07728137B2

Procedure details

48.6 g (2.00 mol) of magnesium and 510 g (1.85 mol) of 2-bromo-4-fluoro-1-(tetrahydropyran-2-yloxy)benzene in 1250 ml of THF were used to prepare a Grignard reagent. This Grignard reagent was slowly added dropwise at −78° C. to a mixture of 241.6 ml (2.00 mol) of trimethyl borate in 500 ml of THF. On completion of addition, the reaction mixture was allowed to warm to room temperature and was hydrolyzed by addition of 100 ml of saturated potassium carbonate solution and 1000 ml of water. The organic phase was washed with saturated sodium chloride, solution. (1×500 ml) and subsequently concentrated to dryness. The yield was 428.2 g (1.78 mol), and the product was obtained as a waxy solid which contained varying proportions of boronic anhydride and borinic acids and was used in the following stage without further purification.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
241.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
[Compound]
Name
boronic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
borinic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1250 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[O:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1.[B:17](OC)([O:20]C)[O:18]C.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[F:9][C:7]1[CH:6]=[CH:5][C:4]([O:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[C:3]([B:17]([OH:20])[OH:18])[CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
510 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OC1OCCCC1
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
241.6 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Six
Name
boronic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
borinic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
1250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of addition
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium chloride, solution
CONCENTRATION
Type
CONCENTRATION
Details
(1×500 ml) and subsequently concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The yield was 428.2 g (1.78 mol), and the product was obtained as a waxy solid which
CUSTOM
Type
CUSTOM
Details
was used in the following stage without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C=CC(=C(C1)B(O)O)OC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.